molecular formula C8H5BrF3NO2 B577828 Methyl 5-bromo-2-(trifluoromethyl)isonicotinate CAS No. 1211589-41-1

Methyl 5-bromo-2-(trifluoromethyl)isonicotinate

Cat. No.: B577828
CAS No.: 1211589-41-1
M. Wt: 284.032
InChI Key: AQNNNSGGBWAUQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-bromo-2-(trifluoromethyl)isonicotinate is a chemical compound with the molecular formula C8H5BrF3NO2. It is a derivative of isonicotinic acid and contains bromine and trifluoromethyl groups, which contribute to its unique chemical properties. This compound is used in various scientific research applications due to its reactivity and potential as an intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-bromo-2-(trifluoromethyl)isonicotinate typically involves the reaction of 5-bromo-2-chloropyridine-4-carboxylic acid with methanol and thionyl chloride. The reaction proceeds as follows:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-2-(trifluoromethyl)isonicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while reduction can produce an alcohol or amine derivative .

Scientific Research Applications

Methyl 5-bromo-2-(trifluoromethyl)isonicotinate is utilized in various scientific research fields, including:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It is a precursor in the development of drugs, including antitumor agents, antituberculosis drugs, and antidepressants.

    Industry: The compound is employed in the production of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of Methyl 5-bromo-2-(trifluoromethyl)isonicotinate involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups enhance its reactivity, allowing it to form stable complexes with enzymes and proteins. These interactions can inhibit enzyme activity or alter protein function, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-bromo-2-chloroisonicotinate
  • Methyl 3-bromoisonicotinate
  • Methyl 3-fluoroisonicotinate
  • Methyl 2-(trifluoromethyl)isonicotinate

Uniqueness

Methyl 5-bromo-2-(trifluoromethyl)isonicotinate is unique due to the presence of both bromine and trifluoromethyl groups. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

methyl 5-bromo-2-(trifluoromethyl)pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF3NO2/c1-15-7(14)4-2-6(8(10,11)12)13-3-5(4)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQNNNSGGBWAUQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC=C1Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50743894
Record name Methyl 5-bromo-2-(trifluoromethyl)pyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50743894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211589-41-1
Record name Methyl 5-bromo-2-(trifluoromethyl)pyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50743894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.